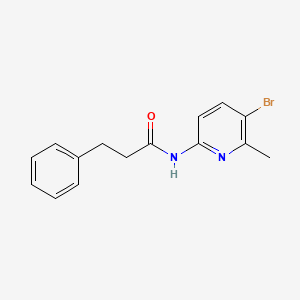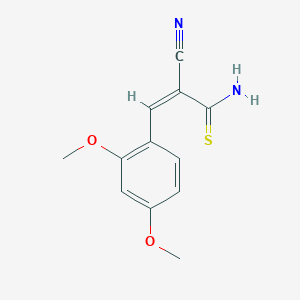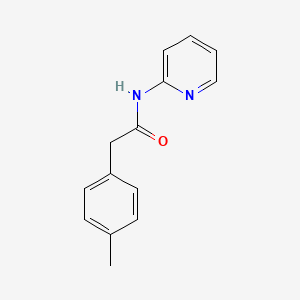![molecular formula C20H15N3O2 B5860751 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)
7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, also known as BDP, is a chemical compound that has been studied for its potential therapeutic applications. BDP is a pyrazolopyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been studied for its anti-viral properties, particularly against HIV-1.
Mecanismo De Acción
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound has also been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation in various animal models of inflammation, including arthritis and colitis. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to inhibit the replication of HIV-1 in cell culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its well-characterized biological activity. This compound has been extensively studied and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves a multi-step process that begins with the reaction of 2-amino-5-methylpyrazolo[1,5-a]pyrimidine with 1,3-benzodioxole-5-carboxaldehyde. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and acetylation, to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-19(14-5-3-2-4-6-14)20-21-10-9-16(23(20)22-13)15-7-8-17-18(11-15)25-12-24-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXVJQQDOQYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)


![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)

